(5-Chloro-2,4-difluorophenyl)methanol
Description
(5-Chloro-2,4-difluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₅ClF₂O. It features a benzene ring substituted with chlorine at position 5, fluorine at positions 2 and 4, and a hydroxymethyl (–CH₂OH) group at position 1. This compound serves as a key intermediate in medicinal chemistry, notably in the synthesis of AZD9898, a leukotriene C4 synthase inhibitor investigated for asthma treatment . Its utility arises from the electron-withdrawing effects of halogens, which modulate reactivity and bioavailability.
Properties
IUPAC Name |
(5-chloro-2,4-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDDCOSCMRSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reduction of 5-Chloro-2,4-difluorophenyl Ketones
One of the principal methods to prepare (5-Chloro-2,4-difluorophenyl)methanol is by catalytic hydrogenation or transfer hydrogenation of the corresponding ketone, 5-chloro-2,4-difluorophenyl ethanone or related derivatives.
- Catalysts: Transition metal complexes such as Rhodium (Rh) or Iridium (Ir) complexes are employed as catalysts. These catalysts are often coordinated with halogen substituents (Cl, Br, I) to enhance selectivity.
- Hydrogen Donors: Formic acid in combination with amines (e.g., triethylamine) or metal formates (e.g., sodium formate) serve as hydrogen donors in transfer hydrogenation systems.
- Solvents: Common solvents include toluene and dichloromethane.
- Reaction Conditions: Typically conducted at mild temperatures (room temperature to 40 °C) with reflux or stirring overnight to ensure complete conversion.
- Enantioselectivity: Chiral catalysts and conditions can yield optically pure alcohols with high enantiomeric excess (e.e. > 98%).
- A mixture of 5-chloro-2,4-difluorophenyl ethanone (substrate), Rh or Ir catalyst (0.00066 equivalents), and toluene is prepared.
- A premixed solution of formic acid and triethylamine is added twice at room temperature, followed by additional formic acid.
- The reaction mixture is refluxed overnight.
- After reaction completion (monitored by TLC), the mixture is quenched with water, extracted, dried, and purified by silica gel chromatography.
- The product is obtained as a yellow oily compound with high purity and enantiomeric excess.
- The use of Rhodium catalysts with formic acid/triethylamine as hydrogen donors provides efficient reduction with minimal side reactions.
- Chiral catalysts derived from S-diphenylprolinol and borane complexes allow for asymmetric reduction, yielding enantiomerically enriched (S)- or (R)-alcohols.
- The reaction exhibits high selectivity and yield, with typical isolated yields around 65-75%.
| Parameter | Typical Values |
|---|---|
| Catalyst | Rh or Ir complex (0.00066 eq) |
| Hydrogen donor | Formic acid + triethylamine |
| Solvent | Toluene or dichloromethane |
| Temperature | Room temperature to 40 °C |
| Reaction time | Overnight (12-16 hours) |
| Product purity | >98% (by chiral HPLC) |
| Enantiomeric excess | Up to 98.3% |
Borane-Mediated Reduction Using Chiral Ligands
Another method involves the use of borane reagents in the presence of chiral ligands such as S-diphenylprolinol to reduce the ketone intermediate to the corresponding chiral alcohol.
- S-diphenylprolinol is pretreated with trimethoxyborane in toluene at 40 °C to form a chiral boron complex.
- Borane-dimethyl sulfide is then added gradually to this complex.
- The ketone substrate (5-chloro-2,4-difluorophenyl ethanone) is added slowly to the reaction mixture at controlled temperature (35-45 °C).
- After completion, methanol is added carefully to quench excess borane.
- The mixture is subjected to distillation under reduced pressure to remove residual solvents and reagents.
- The product is isolated with high stereochemical purity.
- High stereoselectivity due to chiral ligand control.
- Mild reaction conditions.
- Suitable for scale-up with controlled temperature and reagent addition.
General Synthetic Considerations
- Starting Materials: The key precursor is typically the corresponding ketone, 5-chloro-2,4-difluorophenyl ethanone, which can be synthesized via Friedel-Crafts acylation or other aromatic substitution reactions.
- Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures (typically 10:1) is used for purification.
- Analytical Monitoring: TLC and chiral HPLC are standard methods to monitor reaction progress and enantiomeric purity.
Summary Table of Preparation Methods
| Method | Catalyst/Agent | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Transfer hydrogenation | Rh or Ir complex + formic acid/triethylamine | RT to 40 °C, overnight | 65-75%, >98% purity, e.e. 98% | Mild, selective, scalable |
| Borane reduction with chiral ligand | Borane-dimethyl sulfide + S-diphenylprolinol | 35-45 °C, controlled addition | High stereoselectivity | Requires careful quenching |
| Friedel-Crafts acylation (precursor synthesis) | AlCl3 catalyst, chloroacetyl chloride | Elevated temperature, inert solvent | Precursor for reduction steps | Essential for starting material |
Research and Patent Insights
- Patent CN107641072B describes detailed catalytic transfer hydrogenation using Rh and Ir catalysts with formic acid and triethylamine, achieving high enantiomeric excess and purity for halogenated phenyl ethanols closely related to this compound.
- The methodology emphasizes the importance of catalyst choice, hydrogen donor systems, and reaction control for optimal yield and stereoselectivity.
- Borane-based asymmetric reductions are well-documented for producing chiral alcohols from ketones with high enantiopurity, applicable to this compound class.
- Additional synthetic steps involve preparation of the ketone intermediate, often via Friedel-Crafts acylation or related aromatic substitution chemistry, as indicated in manufacturing processes for related compounds.
This comprehensive overview highlights that the preparation of this compound primarily relies on selective catalytic reduction of the corresponding ketone using advanced transition metal catalysts or borane-mediated chiral reductions. The processes are well-established, scalable, and yield high-purity products suitable for further chemical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Chloro-2,4-difluorophenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form the corresponding hydrocarbon, although this is less common.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 5-Chloro-2,4-difluorobenzaldehyde or 5-Chloro-2,4-difluorobenzoic acid.
Reduction: 5-Chloro-2,4-difluorotoluene.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-Chloro-2,4-difluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (5-Chloro-2,4-difluorophenyl)methanol depends on its specific application. In general, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural similarities with (5-Chloro-2,4-difluorophenyl)methanol, differing in substituents, ring systems, or functional groups:
Key Observations:
- Halogen Positioning : The number and position of halogens influence electronic properties. For example, the trifluoromethyl (–CF₃) group in [16] enhances lipophilicity compared to the parent compound.
- Functional Groups : Replacing –CH₂OH with –NH₂ (benzylamine, [17]) alters hydrogen-bonding capacity and solubility.
- Ring Systems : Furan-based analogs ([14, 19, 20]) introduce heterocyclic diversity, affecting metabolic stability and binding interactions.
Physicochemical Properties
Comparative data for select compounds:
Key Observations:
Biological Activity
(5-Chloro-2,4-difluorophenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a phenolic group substituted with chlorine and fluorine atoms. This configuration influences its reactivity and interactions with biological targets. The presence of halogens typically enhances lipophilicity, which may improve membrane permeability and bioavailability.
The mechanism of action for this compound involves several biochemical interactions:
- Hydrogen Bonding : The hydroxymethyl group can engage in hydrogen bonding with various biological molecules, influencing their conformation and function.
- Halogen Bonding : The halogen atoms can participate in halogen bonding, which may stabilize interactions with specific proteins or enzymes.
- Hydrophobic Interactions : These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for some derivatives were reported as low as 8 µg/mL .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that analogs can inhibit the proliferation of various cancer cell lines. Notably, compounds derived from similar structures showed effective inhibition against lung cancer (NCI-H460) and glioblastoma (SNB-19) cell lines, with percentage growth inhibition (PGI) values reaching over 65% at concentrations around 10 µM .
Comparative Studies
A comparative analysis of this compound with other halogenated phenols reveals distinct differences in biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Features |
|---|---|---|---|
| This compound | MIC = 8 µg/mL | PGI = 65% at 10 µM | Halogen substitution enhances activity |
| (5-Chloro-4-(difluoromethoxy)-2-fluorophenyl)methanol | Moderate | Low | Different substitution pattern affects potency |
| (2-Chloro-4,5-difluorophenyl)methanol | Low | Moderate | Less effective due to structural differences |
Case Studies
- Anticancer Evaluation : A study published in the Journal of Medicinal Chemistry reported on a series of compounds based on the oxadiazole-linked aryl core that included derivatives of this compound. These compounds underwent molecular docking studies showing effective binding to tubulin, a common target for cancer therapies .
- Antibacterial Testing : In another study focusing on structure-activity relationships among halogenated phenols, derivatives were tested against multiple bacterial strains. Results indicated significant antibacterial effects with some MIC values comparable to established antibiotics like ciprofloxacin .
Q & A
Q. What are the optimal synthetic routes for (5-Chloro-2,4-difluorophenyl)methanol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is typically synthesized via halogenation and subsequent reduction. For example, halogenated phenol precursors (e.g., 2,4-difluorophenol) can undergo chlorination at the 5-position using reagents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C). The resulting intermediate is then reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF. Critical Parameters :
- Gas evolution during reactions (e.g., CO₂ from carbonate bases) necessitates gas-trapping systems .
- Solvent choice (DMF, THF) impacts reaction kinetics and byproduct formation.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Q. How can spectroscopic techniques (NMR, FTIR, MS) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and hydroxyl protons (δ 1.5–2.5 ppm, broad). Fluorine coupling splits signals (e.g., ¹⁹F-¹H coupling in 4-fluorine substituent).
- FTIR : Confirm O-H stretch (~3200–3500 cm⁻¹) and C-Cl/C-F stretches (600–800 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 194.56 (theoretical) and fragmentation patterns (loss of Cl, F, or H₂O).
Validation : Compare with PubChem data (InChI:InChI=1S/C7H5ClF2O/c8-5-1-4(7(11)2-10)6(9)3-5/h1,3,7,11H,2H2).
Q. What are the stability and storage requirements for this compound?
- Methodological Answer :
- Stability : Susceptible to oxidation (hydroxyl group) and photodegradation. Store under inert gas (N₂/Ar) in amber glass vials at 2–8°C.
- Handling : Use desiccants (silica gel) to prevent moisture absorption. Avoid contact with strong acids/bases to prevent decomposition.
Reference : Analogous chlorinated alcohols require protection from light and air .
Advanced Research Questions
Q. How can this compound serve as a building block in drug discovery, particularly for halogen-rich pharmacophores?
- Methodological Answer : The compound’s halogenated aromatic core is valuable in designing kinase inhibitors or antimicrobial agents. For example:
- Suzuki Coupling : React with boronic acids to introduce aryl groups.
- Esterification : Convert to mesylates or tosylates for nucleophilic substitution (e.g., with amines or thiols).
Case Study : Teflubenzuron (insecticide) uses a 3,5-dichloro-2,4-difluorophenyl backbone, highlighting the role of halogenation in bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
